
Ethyl 3-(allyl(tert-butoxycarbonyl)amino)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-(allyl(tert-butoxycarbonyl)amino)propanoate: . It is characterized by the presence of an ethyl group, an allyl group, a tert-butoxycarbonyl (Boc) protecting group, and an amino group. This compound is of interest in various fields of chemistry, biology, and medicine due to its unique structure and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with the reaction of ethyl 3-aminopropanoate with allyl bromide in the presence of a base such as triethylamine.
Protecting Group Addition: The amino group is then protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to reduce the double bond in the allyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and aldehydes.
Reduction Products: Alkanes and alcohols.
Substitution Products: Amides and ethers.
Wissenschaftliche Forschungsanwendungen
Chemistry: Ethyl 3-(allyl(tert-butoxycarbonyl)amino)propanoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and natural products. Biology: The compound can be used to study biological processes involving amino acids and peptides due to its protected amino group. Medicine: It serves as a precursor in the synthesis of drugs that target various diseases, including cancer and microbial infections. Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which Ethyl 3-(allyl(tert-butoxycarbonyl)amino)propanoate exerts its effects depends on its specific application. In drug synthesis, it may act as a prodrug that is metabolized into an active form within the body. The molecular targets and pathways involved can vary widely based on the intended use of the compound.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-(allyl(tert-butoxycarbonyl)amino)propanoate: Similar structure but with a methyl group instead of an ethyl group.
Ethyl 3-(benzyl(tert-butoxycarbonyl)amino)propanoate: Similar structure but with a benzyl group instead of an allyl group.
Uniqueness: this compound is unique due to its combination of an ethyl group, an allyl group, and a Boc-protected amino group, which provides versatility in its reactivity and applications.
Eigenschaften
CAS-Nummer |
355390-78-2 |
|---|---|
Molekularformel |
C13H23NO4 |
Molekulargewicht |
257.33 g/mol |
IUPAC-Name |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonyl-prop-2-enylamino]propanoate |
InChI |
InChI=1S/C13H23NO4/c1-6-9-14(10-8-11(15)17-7-2)12(16)18-13(3,4)5/h6H,1,7-10H2,2-5H3 |
InChI-Schlüssel |
IZMFAAAEAGSZNV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCN(CC=C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


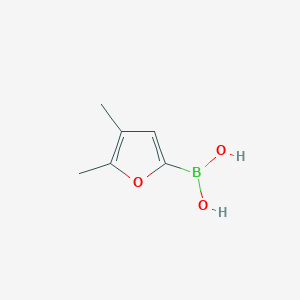

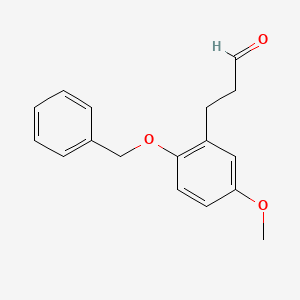
![3,6-Dimethyl-1,3-dihydro-imidazo[4,5-b]pyridin-2-one](/img/structure/B15364903.png)
![2-Amino-7,7-dimethyl-7,8-dihydro-5H-pyrano[3,4-b]pyrazin-5-one](/img/structure/B15364908.png)
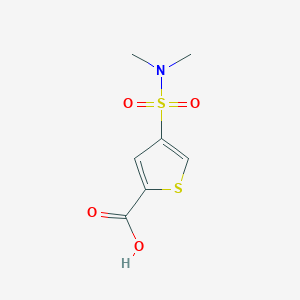
![(7-Amino-5-methyl-[1,2,5]oxadiazolo[3,4-b]pyridin-6-yl)methanol](/img/structure/B15364928.png)
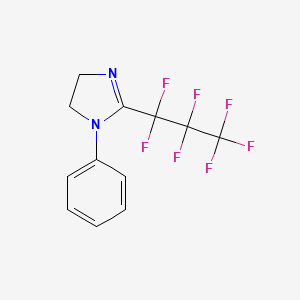
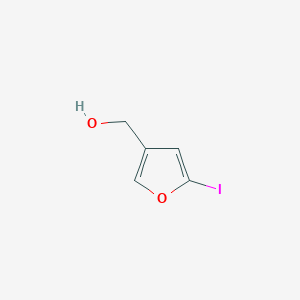

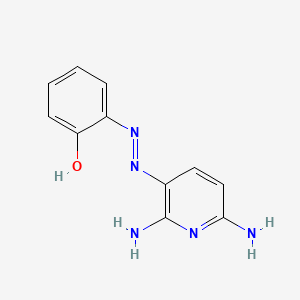
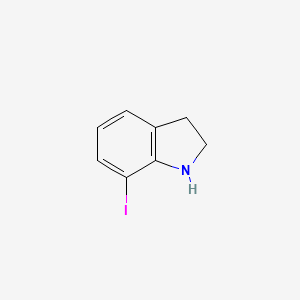
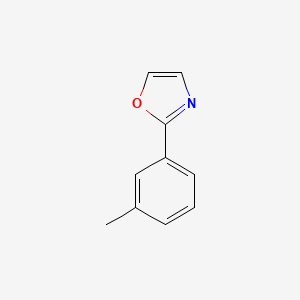
![tert-Butyl 2-(2-bromoethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B15364993.png)
